molecular formula C17H21N3O3S2 B11521898 N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B11521898
M. Wt: 379.5 g/mol
InChI Key: GVYMXBFTFMXILA-UHFFFAOYSA-N
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Description

N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a complex organic compound that features a benzothiazole ring, a tetrahydrofuran moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via nucleophilic substitution reactions involving tetrahydrofuran-2-ylmethyl halides and amines.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the tetrahydrofuran moiety and the propanamide group using appropriate coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
  • N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

Uniqueness

N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C17H21N3O3S2/c1-2-15(21)19-11-5-6-13-14(8-11)25-17(20-13)24-10-16(22)18-9-12-4-3-7-23-12/h5-6,8,12H,2-4,7,9-10H2,1H3,(H,18,22)(H,19,21)

InChI Key

GVYMXBFTFMXILA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3CCCO3

Origin of Product

United States

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